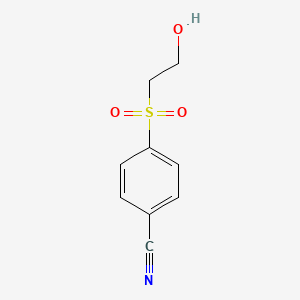

4-(2-Hydroxyethylsulfonyl)benzonitrile

Description

4-(2-Hydroxyethylsulfonyl)benzonitrile is a benzonitrile derivative characterized by a hydroxyethylsulfonyl (–SO₂–CH₂–CH₂–OH) substituent at the para position of the aromatic ring. While direct references to this compound are absent in the provided evidence, structurally related benzonitrile derivatives with sulfonyl, hydroxyethyl, or other functional groups are extensively documented. These analogs are pivotal in pharmaceuticals, materials science, and organic synthesis due to their tunable electronic properties, reactivity, and biological interactions .

Properties

Molecular Formula |

C9H9NO3S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

4-(2-hydroxyethylsulfonyl)benzonitrile |

InChI |

InChI=1S/C9H9NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-6H2 |

InChI Key |

LPEBREBSCYJYNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The hydroxyethyl group in 4-(2-Hydroxyethyl)benzonitrile enhances solubility compared to sulfonyl analogs .

- Bulky substituents (e.g., phenylthiazole) improve biological targeting but may reduce synthetic yields .

Cytotoxicity and Anticancer Activity

- Letrozole Analogs : 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) shows IC₅₀ values of 8.2 µM (MCF-7) and 9.1 µM (MDA-MB-231), outperforming etoposide in breast cancer models .

- NSD2-PWWP1 Inhibitors : Imidazole-substituted benzonitriles (e.g., compound 19) exhibit submicromolar binding affinities, highlighting the role of sulfonyl groups in target engagement .

Enzyme Inhibition

- Sortase A Inhibitors : 4-(2-Phenylthiazol-4-yl)benzonitrile (C2) demonstrates moderate activity (IC₅₀: 12.5 µM), attributed to thiazole-mediated hydrophobic interactions .

Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl) enhance binding to charged residues (e.g., ARG 372 in estrogen-related receptor α), while hydroxyethyl groups may improve membrane permeability .

Physicochemical and Optical Properties

- Nonlinear Optical Performance: 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, superior to chalcone derivatives (25 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to extended π-conjugation .

- Thermal Stability : Sulfonyl-containing derivatives (e.g., 4-(methylsulfonyl)benzonitrile) show higher decomposition temperatures (>250°C) compared to hydroxyethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.